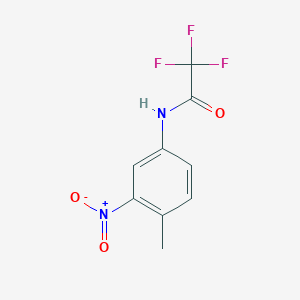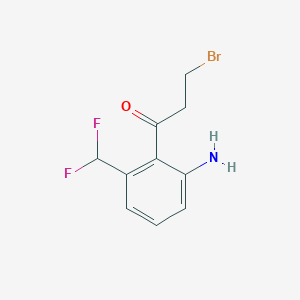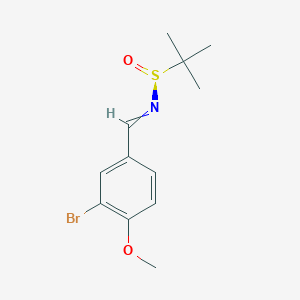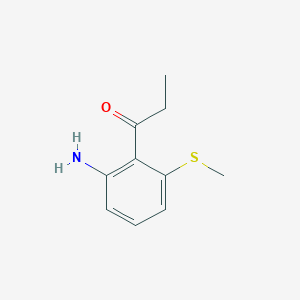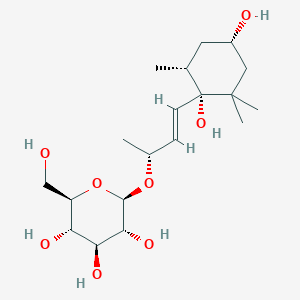![molecular formula C12H16ClFN2O B14076265 (4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyrrolidinone ring, and a fluorophenyl group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one typically involves several steps. One common method includes the reaction of a fluorophenylmethyl halide with a pyrrolidinone derivative under basic conditions. The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-pressure reactors and catalysts to facilitate the reactions under controlled conditions, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated amine.
Applications De Recherche Scientifique
(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, (4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one stands out due to its fluorophenyl group, which can impart unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C12H16ClFN2O |
|---|---|
Poids moléculaire |
258.72 g/mol |
Nom IUPAC |
4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)8-15-7-9(6-14)5-12(15)16;/h1-4,9H,5-8,14H2;1H |
Clé InChI |
GINILVZKTYPDKW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)CC2=CC=CC=C2F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
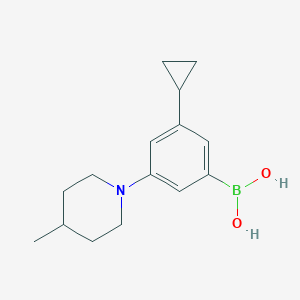


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
